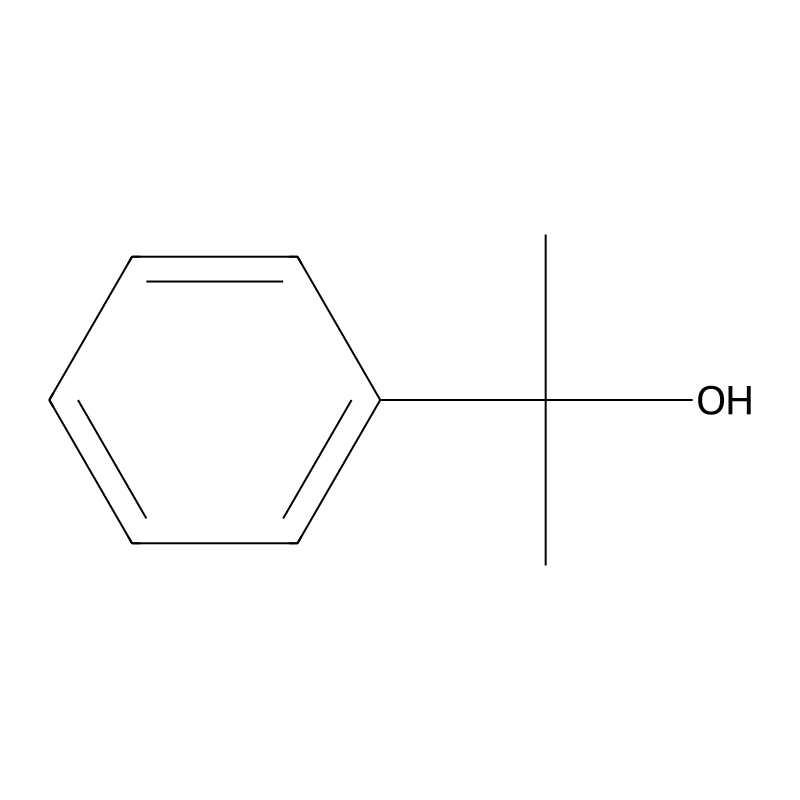2-Phenyl-2-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
As a Chemical Intermediate:
- Organic Synthesis: 2-Ph-2-PrOH serves as a valuable building block for synthesizing various organic compounds. Its functional groups (phenyl and hydroxyl) allow for diverse chemical transformations, making it a versatile starting material for complex molecules. Source: Sigma-Aldrich product page, 2-Phenyl-2-propanol, 97%:
- Pharmaceuticals, Agrochemicals, and Dyestuffs: Due to its reactive nature, 2-Ph-2-PrOH is employed as a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its specific applications in these fields remain commercially sensitive information and are not publicly disclosed. Source: Thermo Scientific Chemicals product page, 2-Phenyl-2-propanol, 98+%:
As a Subject of Research:
- Natural Product: 2-Ph-2-PrOH has been identified as a natural product found in various plant and bacterial sources, including Streptomyces albidoflavus, Cedronella canariensis, and Zanthoxylum bungeanum. Source: PubChem, 2-Phenyl-2-propanol: )
- Metabolic Studies: Research suggests that 2-Ph-2-PrOH might be a metabolite of the human gut bacteria Mycoplasma genitalium. Studying its presence and potential functions in the human gut microbiome could provide insights into gut health and disease. Source: PubChem, 2-Phenyl-2-propanol: )
2-Phenyl-2-propanol is a tertiary alcohol with the chemical formula C₉H₁₂O. It is characterized by a phenyl group attached to a carbon atom that is also bonded to two methyl groups. The compound appears as a white to pale-yellow solid that is odorless, combustible, and has low solubility in water . It is primarily derived from cumene, serving as its main metabolite and a biomarker for exposure to this compound .
- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
- Esterification: Reacting with carboxylic acids can yield esters.
- Dehydration: Under acidic conditions, it can lose water to form alkenes.
- Grignard Reaction: This compound can be synthesized through the Grignard reaction involving phenylmagnesium bromide and acetone .
Several methods are employed for synthesizing 2-phenyl-2-propanol:
- Grignard Reaction: The most common method involves the reaction of phenylmagnesium bromide with acetone, resulting in the formation of 2-phenyl-2-propanol .
- Catalytic Oxidation of Cumene: A novel synthesis method involves the catalytic oxidation of cumene using nitrogen-doped carbon materials as catalysts. This method allows for high selectivity and conversion rates while being environmentally friendly .
- Hydrogenation Reactions: Various hydrogenation methods can also be used to produce this compound from suitable precursors.
2-Phenyl-2-propanol finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Fragrance Industry: This compound is utilized in perfumes and cosmetics due to its pleasant odor profile .
- Biomarker: As a metabolite of cumene, it is significant in toxicological assessments and monitoring exposure levels in humans .
Research on 2-phenyl-2-propanol has focused on its interactions within biological systems and its potential toxicological effects. Notably, it has been studied for its allergenic properties and its role as a metabolite that can indicate exposure to cumene. Studies have shown that it may provoke allergic reactions, necessitating caution in handling and exposure assessments .
Several compounds share structural or functional similarities with 2-phenyl-2-propanol. Here are some notable examples:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| Cumene | C₉H₁₂ | Precursor of 2-phenyl-2-propanol; used in industrial applications. |
| 1-Phenylpropan-1-ol | C₉H₁₂O | Primary alcohol; differs by having a hydroxyl group at the end of the chain. |
| 1,1-Diphenylethanol | C₁₄H₁₈O | Contains two phenyl groups; used in organic synthesis. |
| Benzyl alcohol | C₇H₈O | Aromatic alcohol; commonly used as a solvent and in fragrances. |
Each of these compounds exhibits unique properties and applications, highlighting the distinctive nature of 2-phenyl-2-propanol within this group. Its tertiary structure contributes to its unique reactivity patterns compared to primary or secondary alcohols.
Physical Description
Color/Form
XLogP3
Boiling Point
202 °C @ 760 MM HG
Density
Melting Point
36 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 24 of 1780 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1756 of 1780 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
Use Classification
General Manufacturing Information
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Benzenemethanol, .alpha.,.alpha.-dimethyl-: ACTIVE
Analytic Laboratory Methods
Clinical Laboratory Methods
AFTER HYDROLYSIS OF THE GLUCURONIDE CONJUGATE OF DIMETHYLPHENYLCARBINOL (I), I IS EXTRACTED FROM THE URINE SAMPLE AT PH 8 WITH ETHYL ETHER. THE EXTRACT IS GAS-CHROMATOGRAPHED ON AN APIEZON L-COATED CHROMOSORB W COLUMN AT 130 DEGREES; I IS DETECTED BY FLAME IONIZATION. METHOD IS APPLICABLE TO THE EVALUATION OF THE DEGREE OF EXPOSURE TO ISOPROPYLBENZENE, OF WHICH I IS A METABOLITE.








